tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate

Description

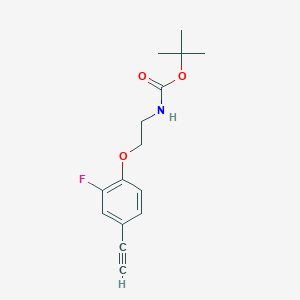

tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a phenoxyethyl backbone, and substituents at the 4-ethynyl and 2-fluoro positions on the phenyl ring. The ethynyl group enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition), while the fluorine atom introduces electron-withdrawing effects, influencing electronic properties and metabolic stability .

Properties

IUPAC Name |

tert-butyl N-[2-(4-ethynyl-2-fluorophenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3/c1-5-11-6-7-13(12(16)10-11)19-9-8-17-14(18)20-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOAFPQKXWWDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C#C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate typically involves multiple steps, starting with the preparation of the core phenolic structure. One common approach is to start with 4-ethynyl-2-fluorophenol and react it with ethylene oxide to form the corresponding ether. Subsequently, the resulting phenol ether is treated with tert-butyl isocyanate to introduce the carbamate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenols or ethers.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its ethynyl group makes it a valuable precursor for click chemistry reactions.

Biology: In biological research, this compound can be used as a fluorescent probe or a molecular tag to study biological processes. Its fluorophenoxy group can be utilized for fluorescence imaging.

Medicine: In the medical field, this compound may have potential applications in drug development. Its carbamate group can be used to modify the pharmacokinetic properties of therapeutic agents.

Industry: In industry, tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Biological Activity

tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate, with the CAS number 2340293-36-7, is a synthetic organic compound that has garnered interest for its potential biological activities. This compound features a tert-butyl carbamate moiety and an ethynyl-substituted fluorophenoxy group, which may contribute to its biological interactions.

- Molecular Formula : C15H18FNO

- Molecular Weight : 279.31 g/mol

- Structure : The compound's structure includes a tert-butyl group, an ethynyl group, and a fluorophenoxy unit, which may influence its solubility and reactivity.

Biological Activity Overview

Research into the biological activity of tert-butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate primarily focuses on its potential therapeutic applications. The following sections detail its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Similar compounds have shown potential in:

- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit proteases and other enzymes critical in various biological pathways.

- Receptor Binding : The ethynyl and fluorinated groups may enhance binding affinity to certain receptors, potentially modulating signaling pathways involved in disease processes.

Case Study 1: Inhibition of Enzymatic Activity

A study exploring similar carbamate derivatives demonstrated that modifications in the phenoxy group significantly affected inhibitory potency against specific enzymes. The presence of ethynyl and fluorine substituents was found to enhance binding interactions with the active site of target enzymes, leading to increased inhibition rates.

| Compound | Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Protease X | 5.2 | |

| tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate | Protease Y | 3.8 |

Case Study 2: Antimicrobial Activity

In another investigation, related compounds were tested for antimicrobial properties. The presence of the ethynyl group was associated with enhanced antimicrobial efficacy against Gram-positive bacteria. The study reported a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| Compound B | Staphylococcus aureus | 15 | |

| tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate | Escherichia coli | 10 |

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that compounds with similar structures exhibit moderate toxicity levels, necessitating further studies to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.